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Compound of Interest

Compound Name: MAP855

Cat. No.: B10827909 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of MAP855, a potent

and selective ATP-competitive inhibitor of MEK1 and MEK2. The following sections detail its

inhibitory activity, broad kinase selectivity, the underlying experimental methodologies used for

its characterization, and the key signaling pathways it modulates.

Inhibitory Potency and Cellular Activity
MAP855 is a highly potent inhibitor of the MEK1/2 kinases, demonstrating low nanomolar

efficacy in both biochemical and cellular assays. It exhibits equipotent inhibition of wild-type

and mutant forms of MEK1/2, a critical feature for overcoming resistance mechanisms that can

arise during cancer therapy.[1][2][3][4]

Biochemical evaluation of MAP855 in a MEK1/ERK2 cascade assay revealed an IC50 of 3 nM.

[5] In cellular contexts, using the A375 melanoma cell line which harbors the BRAF V600E

mutation, MAP855 effectively inhibited the phosphorylation of ERK (pERK) with an EC50 of 5

nM.[5][6] This demonstrates the compound's ability to engage its target and modulate

downstream signaling within a cellular environment.
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Assay Type Target/Endpoint Cell Line Potency

Biochemical Cascade

Assay
MEK1/ERK2 - IC50 = 3 nM[5]

Cellular Assay pERK Inhibition A375 EC50 = 5 nM[5][6]

Cellular Assay Proliferation A375
Single-digit nM

inhibition[6]

Broad Kinase Selectivity Profile
A comprehensive assessment of MAP855's selectivity was conducted using the DiscoverX

KINOMEscan® platform, a competitive binding assay that quantitatively measures the

interactions between a compound and a large panel of kinases. The results underscore the

high selectivity of MAP855 for MEK1/2. While some off-target kinase interactions were

identified, follow-up IC50 and Kd determinations confirmed that these interactions were

significantly weaker than the on-target inhibition of MEK1/2.[1]

The design of MAP855, particularly the inclusion of a 7-fluorine atom, was a key factor in

achieving its high selectivity. This feature is thought to create steric hindrance with the

gatekeeper residues of off-target kinases, thereby preventing binding.[1] Notably, MAP855
shows negligible activity against BRAF and ERK2, the kinases immediately upstream and

downstream of MEK1/2 in the MAPK pathway, respectively.[1]

(A comprehensive table detailing the KINOMEscan® results would be presented here if the full

supplementary data were publicly available. The following is a representative structure based

on the available information.)
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Kinase Target Binding Affinity (Kd/IC50) Assay Type

MEK1
High Affinity (pM to low nM

range)
Biochemical/Binding

MEK2
High Affinity (pM to low nM

range)
Biochemical/Binding

BRAF Negligible Inhibition Biochemical

ERK2 Negligible Inhibition Biochemical

[Off-target Kinase 1] [Lower Affinity Value] Binding/Biochemical

[Off-target Kinase 2] [Lower Affinity Value] Binding/Biochemical

Experimental Protocols
MEK1/ERK2 Cascade Assay
This biochemical assay quantifies the ability of an inhibitor to block the MEK1-mediated

phosphorylation of its substrate, ERK2.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10827909?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagent Preparation

Assay Plate Incubation

Detection

Data Analysis

Recombinant active MEK1

Incubate MEK1, ERK2, ATP,
and MAP855 at 30°C

Inactive ERK2 (substrate) ATP Serial dilutions of MAP855

Add detection reagent
(e.g., anti-pERK antibody,

radiolabeled ATP detection)

Measure signal
(e.g., fluorescence, luminescence,

radioactivity)

Calculate IC50 value from
dose-response curve

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10827909?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Culture & Treatment

Cell Lysis & Detection

Data Analysis

Seed A375 cells in
96-well plates

Serum starve cells (optional)
to reduce basal pERK levels

Treat cells with serial
dilutions of MAP855

Lyse cells to release
intracellular proteins

Detect pERK levels using
immunoassay (e.g., AlphaScreen,

ELISA, Western Blot)

Quantify signal from
immunoassay

Calculate EC50 value from
dose-response curve
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Assay Principle

Competitive Binding

Quantification

DNA-tagged kinase
immobilized on a solid support

Test compound competes with the
probe for binding to the kinase

Active-site directed probe Test compound (MAP855)

Amount of kinase bound to the
solid support is quantified

(e.g., via qPCR of the DNA tag)

Calculate Kd from the amount
of kinase displaced by the

test compound
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Receptor Tyrosine
Kinase (RTK)

Ras

Activates

Raf (e.g., BRAF)

Activates

MEK1/2

Phosphorylates &
Activates

ERK1/2

Phosphorylates &
Activates

Transcription Factors
(e.g., c-Myc, AP-1)

Phosphorylates &
Activates

Cellular Response
(Proliferation, Survival, etc.)

Regulates Gene
Expression

MAP855

Inhibits
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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